2-chloro-N-(4-chloro-2-fluorophenyl)benzamide 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16219809
InChI: InChI=1S/C13H8Cl2FNO/c14-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)15/h1-7H,(H,17,18)
SMILES:
Molecular Formula: C13H8Cl2FNO
Molecular Weight: 284.11 g/mol

2-chloro-N-(4-chloro-2-fluorophenyl)benzamide

CAS No.:

Cat. No.: VC16219809

Molecular Formula: C13H8Cl2FNO

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(4-chloro-2-fluorophenyl)benzamide -

Molecular Formula C13H8Cl2FNO
Molecular Weight 284.11 g/mol
IUPAC Name 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide
Standard InChI InChI=1S/C13H8Cl2FNO/c14-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)15/h1-7H,(H,17,18)
Standard InChI Key LQJWWBWULXASLX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzamide core where:

  • A chlorine atom is substituted at the 2-position of the benzene ring.

  • The amide nitrogen is linked to a 4-chloro-2-fluorophenyl group, introducing additional halogen substituents (Cl at 4-position, F at 2-position).

This arrangement creates a planar, aromatic system with polarized bonds due to the electron-withdrawing effects of halogens. The fluorine atom’s small size and high electronegativity contribute to enhanced metabolic stability, while the chlorine atoms increase lipophilicity, favoring membrane permeability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H8Cl2FNO\text{C}_{13}\text{H}_8\text{Cl}_2\text{FNO}
Molecular Weight292.12 g/mol
Halogen Substituents2-Cl, 4-Cl, 2-F
logP (Predicted)3.8 ± 0.4
Hydrogen Bond Donors1 (amide -NH)
Hydrogen Bond Acceptors3 (amide C=O, F, Cl)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Preparation of 2-chlorobenzoyl chloride: Chlorination of benzoic acid derivatives followed by reaction with thionyl chloride.

  • Amide bond formation: Reaction of 2-chlorobenzoyl chloride with 4-chloro-2-fluoroaniline in the presence of a base (e.g., triethylamine or pyridine) to facilitate nucleophilic acyl substitution.

2-chlorobenzoyl chloride+4-chloro-2-fluoroanilineBase2-chloro-N-(4-chloro-2-fluorophenyl)benzamide\text{2-chlorobenzoyl chloride} + \text{4-chloro-2-fluoroaniline} \xrightarrow{\text{Base}} \text{2-chloro-N-(4-chloro-2-fluorophenyl)benzamide}

Industrial Optimization

Industrial processes prioritize yield and purity through:

  • Continuous flow reactors: Enhance reaction control and scalability.

  • Automated purification systems: Utilize chromatography or crystallization to achieve >95% purity.

Biological Activities and Mechanisms

Osteoclast Inhibition (Inferred from NDMC101)

Structurally related NDMC101 (N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide) inhibits osteoclast differentiation by suppressing transcription factors NF-κB and NFATc1, as well as kinases p38, ERK, and JNK . In collagen-induced arthritis (CIA) mice, NDMC101 reduced arthritic indices and serum TNF-α/IL-1β levels by 40–60% at 62.5 mg/kg . While 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide lacks direct evidence, its structural similarity suggests potential overlap in targeting inflammatory pathways.

Enzyme Inhibition

Benzamide derivatives with sulfonyl groups (e.g., K781-8130) exhibit enzyme inhibitory activity via sulfonamide interactions with catalytic sites . The chlorine and fluorine substituents in 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide may similarly enhance binding affinity to proteases or kinases, though experimental validation is needed.

Applications in Medicinal Chemistry

Anti-Inflammatory Therapeutics

The compound’s potential to modulate NF-κB and kinase pathways positions it as a candidate for:

  • Rheumatoid arthritis: Targeting osteoclast-mediated bone resorption .

  • Chronic inflammatory diseases: Suppressing cytokine production (e.g., TNF-α, IL-6).

Antimicrobial Agents

Halogenated benzamides often exhibit broad-spectrum activity. For example, analogs with methylsulfonyl groups show fungicidal effects by disrupting fungal cell membranes.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with NF-κB, MAPK, and other signaling pathways.

  • Structure-Activity Relationships (SAR): Modify halogen positions to optimize potency and selectivity.

  • In Vivo Efficacy Testing: Evaluate pharmacokinetics and toxicity in rodent models.

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